2-Nitrophenyl 4-nitrobenzoate
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Overview
Description
2-Nitrophenyl 4-nitrobenzoate is an organic compound with the molecular formula C13H8N2O6 It is characterized by the presence of two nitro groups attached to a phenyl and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenyl 4-nitrobenzoate can be synthesized through the condensation reaction of 2-nitrobenzoic acid and 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.
Major Products Formed:
Reduction: 2-Aminophenyl 4-aminobenzoate.
Hydrolysis: 2-Nitrobenzoic acid and 2-nitrophenol.
Scientific Research Applications
2-Nitrophenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Nitrophenyl 4-nitrobenzoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, releasing 2-nitrophenol and 4-nitrobenzoic acid. This reaction can be monitored spectroscopically due to the distinct absorbance properties of the products . The molecular targets include various esterases and hydrolases that catalyze the hydrolysis reaction.
Comparison with Similar Compounds
4-Nitrophenyl 4-nitrobenzoate: Similar structure but with nitro groups in different positions.
2-Nitrophenyl acetate: Lacks the benzoate moiety, making it less complex.
4-Nitrophenyl acetate: Similar ester but with different substitution patterns.
Uniqueness: 2-Nitrophenyl 4-nitrobenzoate is unique due to the presence of two nitro groups, which impart distinct electronic and steric properties. This makes it particularly useful in studies involving electron-withdrawing effects and steric hindrance in chemical reactions .
Properties
CAS No. |
31042-64-5 |
---|---|
Molecular Formula |
C13H8N2O6 |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
(2-nitrophenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C13H8N2O6/c16-13(9-5-7-10(8-6-9)14(17)18)21-12-4-2-1-3-11(12)15(19)20/h1-8H |
InChI Key |
DOWFSNIXKPFLAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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